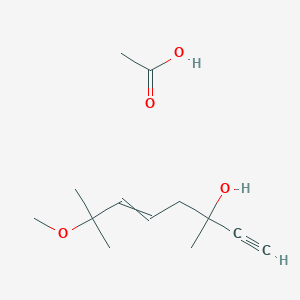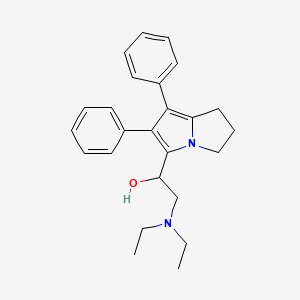![molecular formula C20H31Cl2NO2 B14453227 Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-13-9](/img/structure/B14453227.png)
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a chemical compound known for its applications in various fields, particularly in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent. The presence of the bis(2-chloroethyl)amino group is significant for its biological activity, particularly in the treatment of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the cross-linking of DNA strands. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, preventing the DNA strands from uncoiling and separating. This inhibits DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is similar to other alkylating agents such as:
Chlorambucil: Shares the bis(2-chloroethyl)amino group and is used in cancer treatment.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester structure, which can influence its pharmacokinetics and pharmacodynamics .
Propriétés
Numéro CAS |
77063-13-9 |
|---|---|
Formule moléculaire |
C20H31Cl2NO2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C20H31Cl2NO2/c1-2-3-4-5-17-25-20(24)8-6-7-18-9-11-19(12-10-18)23(15-13-21)16-14-22/h9-12H,2-8,13-17H2,1H3 |
Clé InChI |
MIDIOUVFZRVKPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


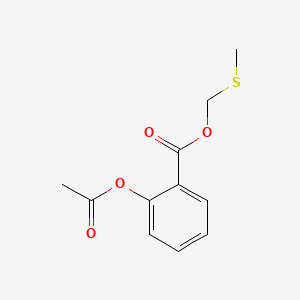
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)


![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
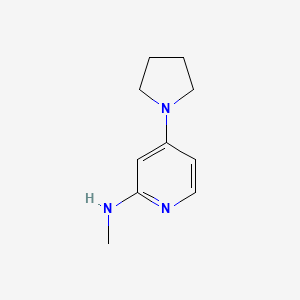
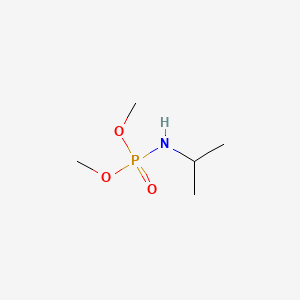
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

